5'-tert-Butyldimethylsilyloxy Meloxicam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound contains a tert-butyldimethylsilyloxy group attached to the meloxicam molecule.
5’-tert-Butyldimethylsilyloxy Meloxicam: is a compound used in synthetic chemistry. It is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) .
Preparation Methods
- The synthetic route for 5’-tert-Butyldimethylsilyloxy Meloxicam involves introducing the tert-butyldimethylsilyloxy group to meloxicam.
- Industrial production methods may vary, but typically involve chemical reactions that selectively modify meloxicam to incorporate the silyloxy group.
Chemical Reactions Analysis
- Common reagents include silylating agents for introducing the silyloxy group and various reagents for functional group transformations.
5’-tert-Butyldimethylsilyloxy Meloxicam: can undergo various reactions, including:
Scientific Research Applications
- In chemistry: Used as an intermediate in organic synthesis.
- In biology: May serve as a probe or tool for studying drug metabolism or interactions.
- In medicine: Its potential therapeutic effects are likely related to its parent compound, meloxicam, which is an NSAID with anti-inflammatory properties.
- In industry: May find applications in pharmaceutical manufacturing or related fields.
Mechanism of Action
- The mechanism of action of meloxicam involves inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This leads to reduced production of prostaglandins, which are involved in inflammation and pain.
- As a derivative, 5’-tert-Butyldimethylsilyloxy Meloxicam likely shares similar mechanisms related to COX inhibition.
Comparison with Similar Compounds
- While I couldn’t find direct information on similar compounds, it’s essential to note that derivatives like this one often serve as intermediates or modified versions of existing drugs or molecules.
Biological Activity
5'-tert-Butyldimethylsilyloxy Meloxicam (CAS No. 1076199-65-9) is a derivative of meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound combines the therapeutic benefits of meloxicam with enhanced pharmacokinetic properties due to the silyloxy modification. This article explores the biological activity of this compound, including its mechanism of action, efficacy, safety profile, and potential therapeutic applications.
Meloxicam primarily acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostaglandins that mediate inflammation and pain. The silyloxy modification in this compound may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its bioavailability.
Pharmacological Profile
The pharmacological profile of this compound can be summarized in the following table:
Property | Meloxicam | This compound |
---|---|---|
COX Selectivity | COX-2 > COX-1 | COX-2 > COX-1 |
Bioavailability | ~89% | Potentially higher due to silyloxy group |
Half-life | 15 hours | Potentially extended due to modification |
Therapeutic Uses | Osteoarthritis, RA | Similar uses with potentially improved efficacy |
Case Studies and Research Findings
Recent studies have highlighted the biological activity and clinical implications of meloxicam derivatives:
- Efficacy in Pain Management : A study demonstrated that meloxicam effectively reduces pain in osteoarthritis patients when administered at doses ranging from 7.5 mg to 15 mg daily. The incidence of gastrointestinal adverse events was lower compared to other NSAIDs like diclofenac .
- Safety Profile : Research indicates that meloxicam has a favorable safety profile, with fewer adverse gastrointestinal effects compared to traditional NSAIDs. This is particularly relevant for patients with pre-existing conditions that could be exacerbated by NSAID use .
- Pharmacokinetics : Investigations into the pharmacokinetics of meloxicam show that its absorption and distribution can be significantly influenced by chemical modifications like silylation. Such modifications may enhance its therapeutic index by optimizing absorption rates and minimizing side effects .
- Toxicity Management : A case report described the use of manual carbon hemoperfusion to treat meloxicam overdose in a feline patient, illustrating the compound's potential for toxicity when misused. This highlights the importance of understanding both therapeutic and adverse effects in clinical settings .
Comparative Analysis
The following table summarizes the comparative activity between meloxicam and its derivative:
Parameter | Meloxicam | This compound |
---|---|---|
Anti-inflammatory Activity | Moderate | Enhanced due to increased bioavailability |
Gastrointestinal Tolerability | Moderate | Improved due to selective COX-2 inhibition |
Potential for Drug Interactions | Moderate | Potentially lower due to altered metabolism |
Properties
IUPAC Name |
N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGUGUUSGGZPDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747267 |
Source
|
Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-65-9 |
Source
|
Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.